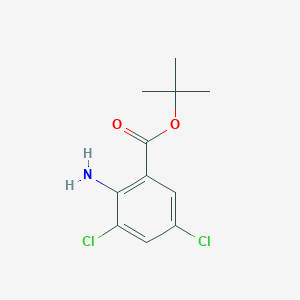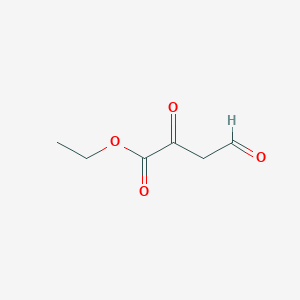
Ethyl 2,4-dioxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,4-dioxobutanoate is an organic compound with the molecular formula C6H8O4. It is an ester derivative of butanoic acid and is characterized by the presence of two oxo groups at the 2 and 4 positions. This compound is commonly used in organic synthesis due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 2,4-dioxobutanoate can be synthesized through various methods. One common approach involves the acylation of nucleophiles such as alcohols and amines. The reaction typically requires an acylating agent and a catalyst to facilitate the transfer of the acyl group to the nucleophile, resulting in the formation of the desired ester or amide .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale acylation reactions. The process may include the use of specialized equipment to control reaction conditions such as temperature, pressure, and pH to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various esters and amides.
Aplicaciones Científicas De Investigación
Ethyl 2,4-dioxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules.
Medicine: It is explored for its potential in drug development and as an intermediate in pharmaceutical synthesis.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2,4-dioxobutanoate involves the transfer of its acyl group to nucleophiles. This process is facilitated by the presence of the oxo groups, which make the compound highly reactive. The acylation reaction results in the formation of esters or amides, depending on the nucleophile involved .
Comparación Con Compuestos Similares
- Ethyl 4-phenyl-2,4-dioxobutanoate
- Ethyl 4-hydroxy-2-oxo-4-phenylbut-3-enoate
- Ethyl benzoylpyruvate
Comparison: Ethyl 2,4-dioxobutanoate is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its ability to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
133510-30-2 |
|---|---|
Fórmula molecular |
C6H8O4 |
Peso molecular |
144.12 g/mol |
Nombre IUPAC |
ethyl 2,4-dioxobutanoate |
InChI |
InChI=1S/C6H8O4/c1-2-10-6(9)5(8)3-4-7/h4H,2-3H2,1H3 |
Clave InChI |
ZDIFEPHUUQALKH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ammonium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate](/img/structure/B13620190.png)
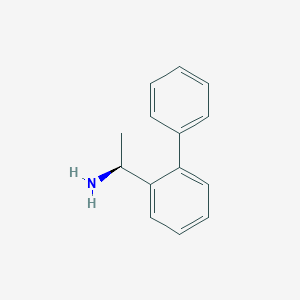

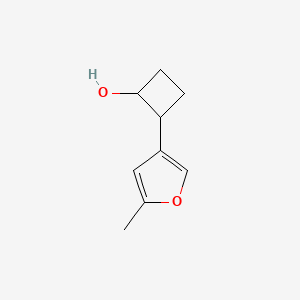
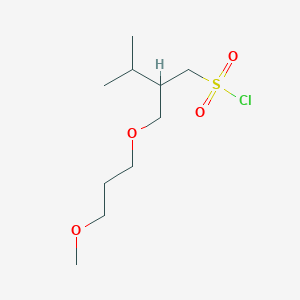

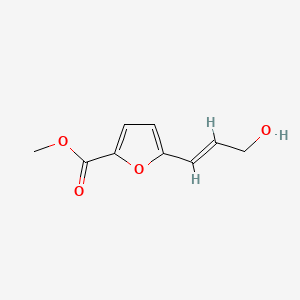
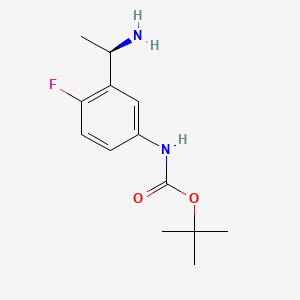

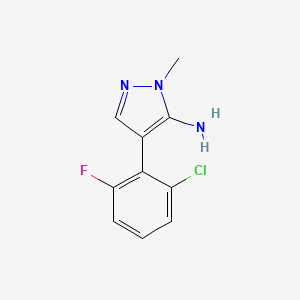
aminehydrochloride](/img/structure/B13620243.png)
